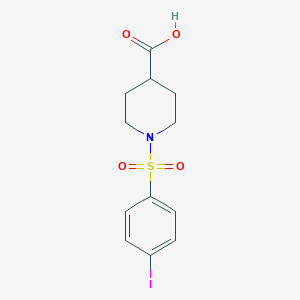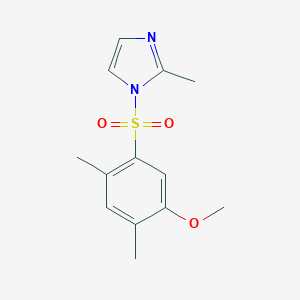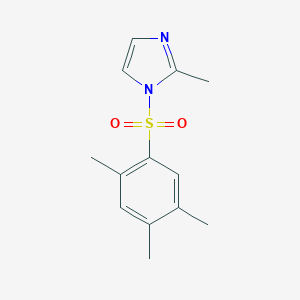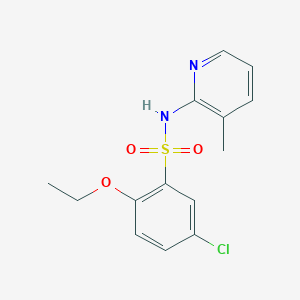
1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IBSPC and is a derivative of piperidine.
Wirkmechanismus
The mechanism of action of IBSPC is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes by binding to their active sites. IBSPC has been found to inhibit the activity of carbonic anhydrase by binding to its zinc ion. It has also been found to inhibit the activity of proteasome by binding to its active site.
Biochemical and Physiological Effects
IBSPC has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. IBSPC has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IBSPC has several advantages and limitations for lab experiments. One of the advantages is its potency as an inhibitor of certain enzymes. It has also been found to have anticancer and antitumor properties. However, one of the limitations is its low solubility in water, which makes it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of IBSPC. One of the directions is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of IBSPC and its potential side effects.
Conclusion
In conclusion, 1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of IBSPC in the treatment of diseases and its mechanism of action.
Synthesemethoden
The synthesis of IBSPC involves the reaction of piperidine-4-carboxylic acid with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product obtained is purified by recrystallization. The yield of the product is around 70-80%.
Wissenschaftliche Forschungsanwendungen
IBSPC has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes such as carbonic anhydrase and proteasome. It has also been found to have anticancer and antitumor properties. IBSPC has been studied for its potential use in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCPGDBIKBPKDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dichloro-4-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512946.png)


![4-Chloro-2,5-dimethyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512950.png)
![1-{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B512955.png)
![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylimidazole](/img/structure/B512957.png)


![3-{[(4-Butoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B512965.png)
![4-Chloro-1-ethoxy-2-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512966.png)
![N-(4-{[(4-butoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B512967.png)

![1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512973.png)
![1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512974.png)